N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide
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Overview
Description
N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the phenoxybutanamide backbone: This can be achieved by reacting 4-chloro-2-methylphenol with 4-bromobutanoyl chloride in the presence of a base such as triethylamine.
Acetylation of the phenyl ring: The intermediate product is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the acetyl group at the meta position of the phenyl ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of both acetyl and chloro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
N-(3-acetylphenyl)-4-(4-chlorophenoxy)butanamide: Lacks the methyl group on the phenoxy ring.
N-(3-acetylphenyl)-4-(4-methylphenoxy)butanamide: Lacks the chloro group on the phenoxy ring.
N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)pentanamide: Has an additional carbon in the aliphatic chain.
Uniqueness: N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-13-11-16(20)8-9-18(13)24-10-4-7-19(23)21-17-6-3-5-15(12-17)14(2)22/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULISNOUJUMPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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